![molecular formula C18H17Cl2N7O3 B2573661 2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide CAS No. 920430-17-7](/img/structure/B2573661.png)
2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The introduction of a tert-butyl group into the [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to the formation of novel derivatives. These modifications may enhance biological activity and metabolic stability .
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₄Cl₂N₂O₂ . It contains a purine core with a tetrahydrotriazino ring system. The dichlorobenzyl group and acetamide moiety are also present. The tert-butyl substitution at specific positions contributes to its unique structure .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N7O3/c1-9-6-25-14-15(22-17(25)27(23-9)8-13(21)28)24(2)18(30)26(16(14)29)7-10-11(19)4-3-5-12(10)20/h3-5H,6-8H2,1-2H3,(H2,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQRAJJDBFMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide |
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